molecular formula C6H15NO2S B1527945 3-Methylpentane-2-sulfonamide CAS No. 1249349-30-1

3-Methylpentane-2-sulfonamide

Cat. No. B1527945
CAS RN: 1249349-30-1
M. Wt: 165.26 g/mol
InChI Key: HDAFKWZTMKJDTA-UHFFFAOYSA-N
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Description

“3-Methylpentane-2-sulfonamide” is a chemical compound that is likely to be a derivative of 3-Methylpentane, which is a branched alkane with the molecular formula C6H14 . The sulfonamide functional group (-SO2NH2) is a common feature in several groups of drugs, exhibiting a range of pharmacological activities .


Synthesis Analysis

The synthesis of sulfonamides generally involves the reaction of amines with sulfonyl chlorides . A specific method for synthesizing a novel sulfonamide compound from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to incorporate the structural features of 3-Methylpentane along with a sulfonamide functional group. The parent structure, 3-Methylpentane, is a branched alkane composed of a methyl group bonded to the third carbon atom in a pentane chain .

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Antibiotic Detection

The generation of broad specificity antibodies for sulfonamide antibiotics has led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This advancement is significant for detecting sulfonamide antibiotics most frequently used in the veterinary field, ensuring compliance with regulatory standards. The research by Adrián et al. (2009) demonstrates the synthesis and application of haptens designed for selectivity against common aminobenzenesulfonylamino moieties, achieving notable sensitivity and accuracy in milk sample analysis without prior cleanup methods (Adrián et al., 2009).

Environmental Monitoring of Perfluorinated Compounds

Investigations into the occurrence and indoor air source strength of perfluorinated alkyl sulfonamides (PFASs), which are utilized in consumer products for surface protection, reveal new insights into their presence in the environment. Shoeib et al. (2005) conducted a comprehensive survey in Ottawa, Canada, identifying high indoor air concentrations of several PFASs, which are significantly higher than outdoor concentrations. This study underscores the importance of understanding PFASs' environmental impact and human exposure, highlighting indoor air as a crucial source to the outside environment (Shoeib et al., 2005).

Synthesis of Sulfur-Containing Wine Odorants

The synthesis of deuterated analogues of sulfur-containing wine odorants, such as [2H10]-4-Sulfanyl-4-methylpentan-2-one (d10-SMP), is pivotal for quantitative determination in white and red wines. Kotseridis et al. (2000) detail the methodology for achieving sulfidation through Michael addition, contributing to wine and food flavor analysis. This research provides a foundation for developing analytical methods to quantify key odorants, enhancing the understanding of flavor compounds in wines and foods (Kotseridis et al., 2000).

Analysis of Polyfluoroalkyl Compounds in Human Serum

The study of serum concentrations of polyfluoroalkyl compounds (PFCs) in the U.S. population by Calafat et al. (2007) is significant for public health. By measuring concentrations of various PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), this research establishes a baseline for the population's exposure to PFCs. The findings highlight widespread exposure to several PFCs, contributing to setting research priorities and understanding exposure sources and pathways (Calafat et al., 2007).

Safety and Hazards

The safety data sheet for 3-Methylpentane indicates that it is a flammable liquid and vapor. It may be fatal if swallowed and enters airways, causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

3-methylpentane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAFKWZTMKJDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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